![molecular formula C7H3N5O B1306601 2-Amino-5-Cyanopyrrolo[2,3-d]pyrimidin-4-on CAS No. 1000576-55-5](/img/structure/B1306601.png)

2-Amino-5-Cyanopyrrolo[2,3-d]pyrimidin-4-on

Übersicht

Beschreibung

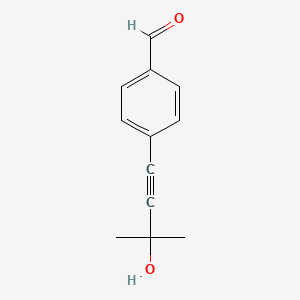

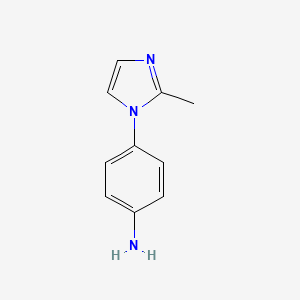

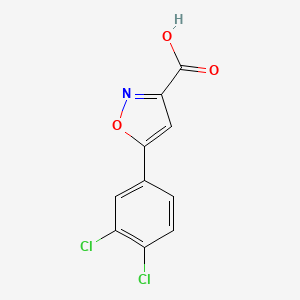

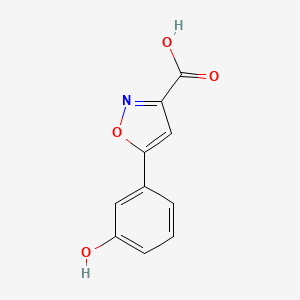

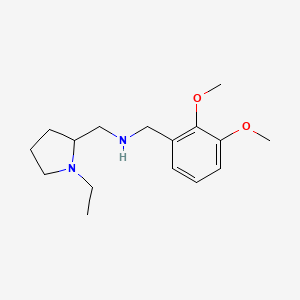

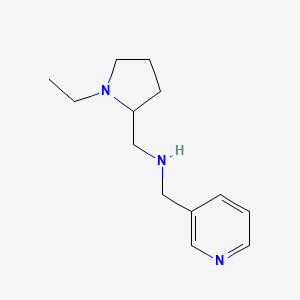

2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one is a useful research compound. Its molecular formula is C7H3N5O and its molecular weight is 173.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Vorläufer für Queuin und verwandte Analoga

2-Amino-5-Cyanopyrrolo[2,3-d]pyrimidin-4-on (PreQo) ist ein möglicher biologischer Vorläufer für Queuin, PreQ 1 und einige strukturell verwandte Analoga . Queuin ist eine modifizierte Base, die in bestimmten tRNAs vorkommt und eine entscheidende Rolle bei der Proteinsynthese spielt.

Substrat für TGT

PreQo wurde als Substrat für tRNA-Guanin-Transglycosylase (TGT) aus Escherichia coli gezeigt . TGT ist ein Enzym, das eine Schlüsselrolle bei der Biosynthese von Queuosin spielt, einem modifizierten Nukleosid, das in tRNA vorkommt.

Synthetischer Vorläufer für Nukleosid Q

Neben seiner biologischen Bedeutung könnte PreQo als geeigneter synthetischer Vorläufer für Nukleosid Q dienen . Nukleosid Q ist ein modifiziertes Nukleosid, das in bestimmten tRNAs vorkommt und an der Regulation der Proteinsynthese beteiligt ist.

Synthetischer Vorläufer für Naturstoffe

PreQo könnte auch als synthetischer Vorläufer für andere Naturstoffe wie Cadeguomycin, Kanagawamycin, Archaeosin, Archaeosin-Base und Echiguanin A und B dienen . Diese Verbindungen haben verschiedene biologische Aktivitäten und sind in der medizinischen Chemie von Interesse.

Forschung in der medizinischen Chemie

Aufgrund seines Potenzials als Vorläufer für verschiedene biologisch aktive Verbindungen ist PreQo in der medizinischen Chemie von Interesse . Es kann verwendet werden, um eine große Bandbreite an Verbindungen für biologische Tests und die Wirkstoffforschung zu synthetisieren.

Kommerzielle Verfügbarkeit für die Forschung

This compound ist kommerziell erhältlich und kann für Forschungszwecke erworben werden . Dies ermöglicht es Forschern, leicht auf diese Verbindung für ihre Studien zuzugreifen.

Wirkmechanismus

Target of Action

The primary target of 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one Similar compounds have been synthesized as ligands of the histamine h4 receptor .

Mode of Action

The specific interaction of 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one It has been reported that similar compounds inhibit the inhibitory kappa b kinase α (ikkα), which plays a central role in the canonical nf-kb pathway .

Biochemical Pathways

The exact biochemical pathways affected by 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one Compounds with similar structures have been reported to affect the nf-kb pathways, which are regulated by the inhibitory κb kinases (ikks) .

Result of Action

The molecular and cellular effects of 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one Similar compounds have been reported to inhibit ikkα-driven p100 phosphorylation in the noncanonical nf-kb pathway without affecting ikkβ-dependent iκbα loss in the canonical pathway .

Zukünftige Richtungen

Pyrrolo[2,3-d]pyrimidines, including 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one, are an active area of research due to their wide range of biological activities. Future research may focus on the development of new synthesis methods, exploration of their biological activities, and the design of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Biochemische Analyse

Cellular Effects

The effects of 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one on various cell types and cellular processes are profound. This compound influences cell function by inhibiting key signaling pathways that regulate cell proliferation, differentiation, and apoptosis. For instance, it has been observed to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases, as mentioned earlier. This inhibition occurs through competitive binding to the ATP-binding site, which is essential for the kinase’s enzymatic activity. Additionally, this compound can induce conformational changes in the kinase, further preventing its activity. These interactions lead to downstream effects on cell signaling pathways, ultimately affecting cellular functions such as proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its inhibitory activity over extended periods . Degradation can occur under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that continuous exposure to 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells .

Metabolic Pathways

2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound can also affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . For example, it has been shown to inhibit glycolysis and oxidative phosphorylation, leading to reduced energy production in cancer cells .

Transport and Distribution

Within cells and tissues, 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . Studies have shown that 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one tends to accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on protein kinases.

Eigenschaften

IUPAC Name |

2-amino-4-oxopyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOHWJIYWYQKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=O)C2=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391455 | |

| Record name | 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-55-5 | |

| Record name | 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)